molecular formula C3H6F3NO2S B1448200 1,1,1-Trifluoropropane-2-sulfonamide CAS No. 1443980-63-9

1,1,1-Trifluoropropane-2-sulfonamide

Cat. No. B1448200
M. Wt: 177.15 g/mol
InChI Key: FAPBNZGKHKTHQD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropane-2-sulfonamide, also known as N-(1,1,1-trifluoropropan-2-yl)methanesulfonamide, is a sulfonamide compound with the molecular formula C3H6F3NO2S . It has a molecular weight of 177.15 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropropane-2-sulfonamide consists of a propane chain with three fluorine atoms attached to the terminal carbon atom and a sulfonamide group attached to the middle carbon atom .


Physical And Chemical Properties Analysis

1,1,1-Trifluoropropane-2-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Synthesis and Organic Chemistry

1,1,1-Trifluoropropane-2-sulfonamide and related triflamides are prominent in organic chemistry, utilized as reagents, catalysts, or additives in various reactions. Their high NH-acidity, lipophilicity, and catalytic activity make them suitable for a broad range of organic reactions. They serve as nitrogen sources in C-amination reactions, creating valuable building blocks for organic synthesis, metal complex catalysis, and medical applications. Their strong electron-withdrawing properties and low nucleophilicity also enable their use in cycloaddition reactions, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).

2. Heterocyclic Chemistry

Trifluoromethanesulfonamide, a related compound, is particularly interesting for forming heterocycles through condensation with carbonyl compounds. These reactions lead to the formation of heterocycles with specific and often unique stereoelectronic interactions in their molecules. Such processes have significant implications in developing new synthetic methods and understanding molecular interactions (Shainyan & Meshcheryakov, 2009).

3. Catalysis and Reaction Mechanisms

Triflamides act as efficient catalysts in various organic reactions due to their strong NH-acidity and specific chemical properties. They facilitate reactions like cycloaddition, condensation, and heterocyclization, showcasing their versatility in organic synthesis. This aspect of triflamides is crucial for developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Moskalik & Astakhova, 2022).

Safety And Hazards

1,1,1-Trifluoropropane-2-sulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Future Directions

While specific future directions for 1,1,1-Trifluoropropane-2-sulfonamide were not found in the search results, sulfonamides in general continue to be a subject of research due to their wide range of biological activities. Future research may focus on developing new sulfonamide derivatives with improved properties and exploring their potential applications in various fields .

properties

IUPAC Name

1,1,1-trifluoropropane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPBNZGKHKTHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 2
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 3
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 4
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 5
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 6
1,1,1-Trifluoropropane-2-sulfonamide

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